O-Torsemide

Pharmaceutical impurity profiling Regioisomer differentiation Torsemide quality control

O-Torsemide (CAS 106944-62-1), chemically defined as N-(isopropylcarbamoyl)-4-(o-tolylamino)pyridine-3-sulfonamide, is the ortho-tolyl regioisomer of the loop diuretic active pharmaceutical ingredient (API) Torsemide (CAS 56211-40-6). Sharing the identical molecular formula C₁₆H₂₀N₄O₃S and molecular weight 348.42 g/mol with the API, O-Torsemide differs solely in the substitution position of the methyl group on the aniline ring: ortho (2-position) in O-Torsemide versus meta (3-position) in the pharmacologically active Torsemide.

Molecular Formula C16H20N4O3S
Molecular Weight 348.4 g/mol
CAS No. 106944-62-1
Cat. No. B1427433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Torsemide
CAS106944-62-1
Molecular FormulaC16H20N4O3S
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C
InChIInChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-9-8-14(15)19-13-7-5-4-6-12(13)3/h4-11H,1-3H3,(H,17,19)(H2,18,20,21)
InChIKeyQZCPTFXLYNBKGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Torsemide (CAS 106944-62-1): Ortho-Regioisomer Impurity Reference Standard for Torsemide API Quality Control


O-Torsemide (CAS 106944-62-1), chemically defined as N-(isopropylcarbamoyl)-4-(o-tolylamino)pyridine-3-sulfonamide, is the ortho-tolyl regioisomer of the loop diuretic active pharmaceutical ingredient (API) Torsemide (CAS 56211-40-6) [1]. Sharing the identical molecular formula C₁₆H₂₀N₄O₃S and molecular weight 348.42 g/mol with the API, O-Torsemide differs solely in the substitution position of the methyl group on the aniline ring: ortho (2-position) in O-Torsemide versus meta (3-position) in the pharmacologically active Torsemide . This compound is classified as a process-related impurity (also designated Torasemide Impurity 2 or ortho-Torasemide) that may arise during the manufacture of Torsemide drug substance and is utilized as a reference standard for analytical method development, validation, and quality control in pharmaceutical research and regulatory submissions [1].

Why O-Torsemide Cannot Be Interchanged with Other Torsemide Regioisomers or Impurity Reference Standards


Regioisomeric impurities of Torsemide—ortho (O-Torsemide, CAS 106944-62-1), meta (Torsemide API, CAS 56211-40-6), and para (CAS 106944-63-2)—are constitutional isomers with distinct three-dimensional geometries and electronic distributions that dictate differential chromatographic retention, spectroscopic signatures, and potentially distinct toxicological profiles [1]. The European Pharmacopoeia (Ph. Eur.) and United States Pharmacopeia (USP) monographs for Torsemide explicitly name only specific meta-substituted process-related impurities (A through E) with defined acceptance limits, while the ortho isomer falls under the unspecified impurity category subject to general ICH Q3A identification and qualification thresholds [2]. Consequently, a laboratory cannot substitute an EP Impurity E standard (CAS 72810-57-2, an ethyl carbamate meta-derivative) or any other pharmacopoeial impurity standard for O-Torsemide when developing methods to detect and quantify the ortho regioisomer, as each impurity requires its own authenticated reference material for unambiguous peak identification and accurate quantitation [1][2].

O-Torsemide (CAS 106944-62-1) Quantitative Differentiation Evidence Against Closest Analogs


Regiochemical Identity: Ortho-Methyl Substitution Distinguished from the Active Pharmaceutical Ingredient (Meta) and Para Isomer

O-Torsemide is the ortho-tolyl (2-methylphenyl) regioisomer of Torsemide. The API Torsemide (CAS 56211-40-6) bears the methyl substituent exclusively at the meta (3-) position of the aniline ring, while para-Torsemide (CAS 106944-63-2) bears it at the para (4-) position. All three share the identical molecular formula C₁₆H₂₀N₄O₃S and exact mass 348.1256 Da, making chromatographic or spectroscopic differentiation—not simple mass detection—essential for unambiguous identification . This regiochemical distinction is confirmed by ¹H NMR and ¹³C NMR characterization, which reveal diagnostic aromatic proton coupling patterns specific to the ortho-substituted aniline ring .

Pharmaceutical impurity profiling Regioisomer differentiation Torsemide quality control

Pharmacopoeial Impurity Classification: Ortho Isomer Excluded from EP/USP Named Impurity Lists

The European Pharmacopoeia (Ph. Eur. monograph 2132) and USP monographs for Torsemide specify five named impurities (A, B, C, D, and E), all of which are meta-tolyl derivatives or cyclic/alkyl variants of the meta-substituted core. O-Torsemide (ortho isomer) is not listed among these named impurities. The EP monograph specifies relative retention times (RRT) with reference to torsemide (RRT = 1.0, retention time ≈ 10 min) as: Impurity A ≈ 0.3, Impurity B ≈ 0.4, Impurity C ≈ 0.5, Impurity E ≈ 0.7, and Impurity D ≈ 2.3 [1]. The USP names only Related Compounds A, B, and C [2]. O-Torsemide therefore falls under the category of 'any other impurity' with a general limit of not more than 0.10% (USP) or is subject to ICH Q3A identification threshold (0.10%) and qualification threshold (0.15%) for a maximum daily dose ≤2 g/day [2].

Pharmacopoeial compliance Regulatory impurity specification ANDA submission

Chromatographic Resolution Requirement: Ortho Isomer Requires Dedicated Method Development Distinct from EP-Specified Impurities

The validated reversed-phase UPLC method developed by Patel et al. (2011) for torsemide tablet impurity determination achieved separation on a Zorbax SB-C18 column (50 × 4.6 mm, 1.8 μm) with binary gradient elution and UV detection at 288 nm, establishing relative response factors for each known impurity via the slope ratio method with excellent linearity (r² > 0.999) over the range 0.025%–1.0% of drug concentration [2]. While this method separated EP-specified impurities, the ortho isomer (O-Torsemide) was not among the characterized impurities in that study. The Ph. Eur. chromatographic system (end-capped ODS, 5 μm, 125 × 4.0 mm column; methanol–phosphate buffer pH 3.5, 40:60; 0.8 mL/min; detection at 288 nm) resolves five named impurities with minimum resolution 3.0 between impurities B and C [1], but does not address the ortho isomer. Critically, the ortho and para positional isomers may exhibit similar chromatographic behavior on standard reversed-phase systems, necessitating deliberate method optimization—potentially involving alternative stationary phases, mobile phase modifiers, or gradient slope adjustment—to achieve baseline resolution adequate for quantitation at the ≤0.10% threshold [1][2].

HPLC method development Impurity resolution Relative retention time

Reference Standard Characterization: Certified Analytical Data Package Enabling Regulatory Submission Compliance

O-Torsemide (Torasemide Impurity 2) is commercially supplied with detailed characterization data compliant with regulatory guidelines, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and HPLC purity determination [1]. Suppliers such as SynZeal and ChemWhat provide this compound with full Certificates of Analysis (COA) and offer further traceability against pharmacopeial standards (USP or EP) based on feasibility [1]. Typical purity specification is ≥98.0% by HPLC (area%), with storage at 2–8°C in a refrigerator [2]. This comprehensive characterization package—exceeding that required for simple reagent-grade chemicals—is essential for use as a reference standard in Abbreviated New Drug Application (ANDA) submissions, Drug Master File (DMF) filings, and commercial production quality control of Torsemide [1][2].

Reference standard characterization Certificate of Analysis ANDA regulatory support

Optimal Procurement and Application Scenarios for O-Torsemide (CAS 106944-62-1)


ANDA Method Validation: Establishing Specificity for Ortho-Regioisomer Impurity

During ANDA development for a generic Torsemide drug product, the applicant must demonstrate that the proposed HPLC or UPLC method adequately resolves and quantifies all process-related and degradant impurities. Since O-Torsemide is not among the EP/USP-named impurities, the applicant must independently source an authenticated O-Torsemide reference standard (≥98% purity by HPLC) to spike into placebo and API matrices, determine its relative retention time, calculate its relative response factor (via the slope ratio method validated by Patel et al., 2011), and demonstrate baseline resolution from Torsemide and all other specified impurities [1][2]. Without this specific standard, method specificity for the ortho isomer cannot be claimed.

API Manufacturing Process Development: Monitoring Ortho-Toluidine-Derived Impurity Formation

In the synthesis of Torsemide API, the key intermediate 4-(m-tolylamino)pyridine-3-sulfonamide (Compound B in Chen et al., 2022) is prepared from 3-pyridinesulfonamide derivatives and m-toluidine. If the m-toluidine starting material contains ortho-toluidine as an impurity, or if isomerization occurs under reaction conditions, O-Torsemide may form as a process-related impurity. Quantifying this impurity using an authenticated O-Torsemide reference standard at each process step enables manufacturers to establish process capability, set in-process control limits per ICH Q3A thresholds (identification limit 0.10%, qualification limit 0.15%), and demonstrate to regulators that the ortho isomer is controlled below toxicologically qualified levels .

Stability-Indicating Method Development: Forced Degradation and Impurity Fate Mapping

When developing a stability-indicating method for Torsemide tablets (as described in Patel et al., 2011), O-Torsemide must be evaluated as a potential impurity in oxidative, hydrolytic, photolytic, and thermal stress studies. By co-injecting O-Torsemide reference standard with stressed samples, analysts can confirm whether the ortho isomer is a degradation product or exclusively a process impurity. This distinction is critical for setting appropriate specifications: process impurities may be controlled via incoming material testing, while degradants require stability-indicating method capability [2].

Pharmacopoeial Compliance Gap Analysis: Supplementing EP/USP Monograph Methods

Quality control laboratories operating under EP or USP monographs for Torsemide must recognize that the compendial related substances tests address only meta-substituted impurities A–E. A gap analysis using O-Torsemide reference standard can reveal whether the pharmacopoeial method provides adequate separation for the ortho isomer. If co-elution with the API or another impurity is observed, a supplementary in-house method or a modified compendial method with enhanced resolution must be developed and validated, with O-Torsemide serving as the system suitability marker for ortho-isomer resolution [1].

Quote Request

Request a Quote for O-Torsemide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.